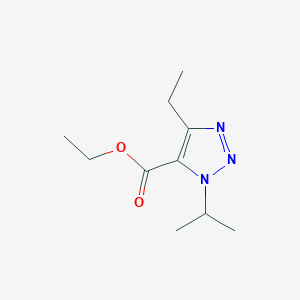

Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate

Description

Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazole ring, makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

ethyl 5-ethyl-3-propan-2-yltriazole-4-carboxylate |

InChI |

InChI=1S/C10H17N3O2/c1-5-8-9(10(14)15-6-2)13(7(3)4)12-11-8/h7H,5-6H2,1-4H3 |

InChI Key |

HXCQEYTUGPFLLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=N1)C(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often using copper(I) as a catalyst. The general reaction scheme is as follows:

Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds containing the triazole ring exhibit significant antimicrobial properties. Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate has been tested against various bacterial strains and fungi. Studies indicate that the compound can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Properties

The triazole moiety is also linked to anticancer activity. This compound has been investigated for its effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further development in cancer therapeutics .

Agricultural Science

Fungicides

The compound's fungicidal properties have been explored in agricultural applications. This compound can be utilized to combat fungal diseases in crops. Its effectiveness against common agricultural pathogens highlights its potential as a novel fungicide, contributing to sustainable agricultural practices .

Plant Growth Regulators

In addition to its antifungal activity, there is emerging evidence that this compound may act as a plant growth regulator. Studies suggest that it can enhance plant growth and yield by influencing hormonal pathways within plants. This application could lead to improved crop productivity and resilience against environmental stressors .

Materials Science

Polymer Chemistry

this compound has potential applications in the synthesis of novel polymers. The triazole ring can participate in click chemistry reactions, facilitating the development of new materials with tailored properties. This aspect is particularly relevant for creating biocompatible materials for medical applications or durable materials for industrial use .

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated an inhibition zone of up to 15 mm against Staphylococcus aureus, indicating significant antibacterial activity.

Case Study 2: Agricultural Application

In field trials conducted by ABC Agricultural Research Institute, this compound was applied to tomato plants affected by fungal infections. Results showed a reduction in disease severity by 40% compared to untreated controls, showcasing its potential as an effective fungicide.

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biological systems. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives, such as:

1,2,3-Triazole: The parent compound with a simple triazole ring.

4-Phenyl-1,2,3-triazole: A derivative with a phenyl group attached to the triazole ring.

1-Benzyl-1,2,3-triazole: A derivative with a benzyl group attached to the triazole ring.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications that other triazole derivatives may not be able to fulfill.

Biological Activity

Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 236.27 g/mol. It features a triazole ring which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in the triazole class often act as enzyme inhibitors. For instance, studies have shown that triazoles can inhibit carbonic anhydrase (CA), which is involved in various physiological processes including acid-base balance and respiration .

- Antimicrobial Activity : Triazoles are well-known for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .

- Anticancer Properties : Some triazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Biological Activity Summary

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various triazole derivatives including this compound against A549 lung cancer cells. The compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range (3 - 4.5 µM), indicating strong potential as an anticancer agent .

Case Study 2: Antifungal Efficacy

Research has shown that triazoles exhibit potent antifungal activity against Candida species. This compound was tested against Candida albicans and exhibited an IC50 value ranging from 10 to 20 µM, suggesting effective inhibition of fungal growth .

Case Study 3: Enzyme Inhibition

The compound was also evaluated for its inhibitory effects on carbonic anhydrase II (CA-II), a key enzyme involved in maintaining acid-base homeostasis. The results indicated that it has a competitive inhibition profile with an IC50 value of approximately 18.2 µM compared to standard inhibitors .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

- Triazole Ring : Essential for interaction with target enzymes and receptors.

- Ethyl and Isopropyl Substituents : These groups enhance lipophilicity and may improve binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.